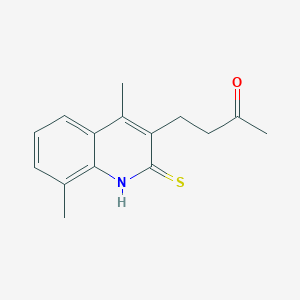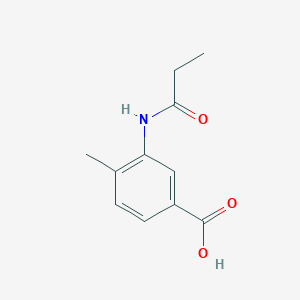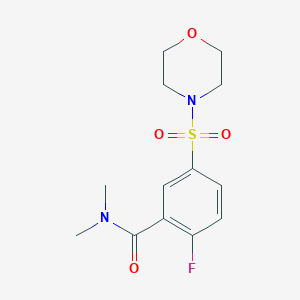![molecular formula C15H9N3O4 B5727885 {[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}malononitrile](/img/structure/B5727885.png)
{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}malononitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}malononitrile, also known as MNPF, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. MNPF is a member of the nitrofuran family, which has been extensively studied for its antimicrobial and anticancer properties. In
Mécanisme D'action
The mechanism of action of {[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}malononitrile is not fully understood. However, studies have suggested that {[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}malononitrile may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. {[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}malononitrile may also inhibit the growth of bacteria by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}malononitrile has been shown to have low toxicity in vitro and in vivo studies. However, further studies are needed to determine its safety and efficacy in humans. {[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}malononitrile has also been shown to have anti-inflammatory properties, which may have potential therapeutic applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}malononitrile has several advantages for lab experiments, including its ease of synthesis, low toxicity, and potential therapeutic applications. However, {[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}malononitrile also has limitations, such as its limited solubility in aqueous solutions and its potential instability under certain conditions.
Orientations Futures
There are several future directions for the study of {[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}malononitrile. One area of research is the development of {[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}malononitrile derivatives with improved solubility and stability. Another area of research is the investigation of the potential therapeutic applications of {[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}malononitrile in the treatment of cancer and infectious diseases. Additionally, further studies are needed to determine the safety and efficacy of {[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}malononitrile in humans.
In conclusion, {[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}malononitrile is a synthetic compound with potential therapeutic applications in various fields of medicine. Its ease of synthesis, low toxicity, and potential therapeutic applications make it an attractive candidate for further research. However, further studies are needed to fully understand its mechanism of action, safety, and efficacy in humans.
Méthodes De Synthèse
{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}malononitrile can be synthesized by the reaction of 2-methoxy-4-nitrobenzaldehyde with malononitrile in the presence of a catalyst such as piperidine. The reaction yields a yellow crystalline product, which can be purified by recrystallization.
Applications De Recherche Scientifique
{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}malononitrile has been studied for its potential therapeutic applications in various fields of medicine. In the field of oncology, {[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}malononitrile has shown promising results in inhibiting the growth of cancer cells. {[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}malononitrile has also been studied for its antimicrobial properties, specifically against gram-positive bacteria. In addition, {[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}malononitrile has been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propriétés
IUPAC Name |
2-[[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O4/c1-21-15-7-11(18(19)20)2-4-13(15)14-5-3-12(22-14)6-10(8-16)9-17/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMXWISTWTZGSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[5-(2-Methoxy-4-nitrophenyl)furan-2-yl]methylidene]propanedinitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-dichloro-5-[(2-chlorobenzoyl)amino]benzamide](/img/structure/B5727822.png)



![3-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5727863.png)

![N-(3-{[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}phenyl)acetamide](/img/structure/B5727892.png)


![N-(3-{[3-(2-furyl)acryloyl]amino}phenyl)-4-methylbenzamide](/img/structure/B5727912.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-propyl-4-piperidinamine](/img/structure/B5727913.png)

![3-(3-chlorophenyl)-N-[4-(dimethylamino)phenyl]acrylamide](/img/structure/B5727932.png)